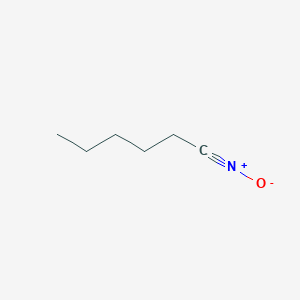

Hexanenitrile oxide

CAS No.: 88911-37-9

Cat. No.: VC18946027

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88911-37-9 |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | hexanenitrile oxide |

| Standard InChI | InChI=1S/C6H11NO/c1-2-3-4-5-6-7-8/h2-5H2,1H3 |

| Standard InChI Key | ATETUBYTPKMUJL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC#[N+][O-] |

Introduction

Structural and Functional Characteristics of Hexanenitrile Oxide

Hexanenitrile oxide belongs to the nitrile oxide family, which features a highly polarized group. This structure confers significant dipole moment, enabling participation in 1,3-dipolar cycloaddition reactions—a hallmark of nitrile oxide reactivity . The aliphatic chain in hexanenitrile oxide introduces flexibility and hydrophobicity, distinguishing it from aromatic counterparts.

The compound’s infrared (IR) spectrum would likely exhibit a sharp absorption band near , characteristic of the stretching vibration, as observed in related nitrile oxides . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the -protons adjacent to the nitrile oxide group, though specific spectral data for hexanenitrile oxide remains unreported in the literature.

Synthesis Pathways for Hexanenitrile Oxide

The synthesis of nitrile oxides typically follows a multi-step sequence involving halomethylation, oxidation, and oxime formation. While the patent literature focuses on aromatic systems , analogous methods may apply to aliphatic derivatives like hexanenitrile oxide.

Halomethylation and Aldehyde Formation

A plausible route begins with 1-bromohexane, which undergoes halomethylation to form a bromoalkane intermediate. Subsequent reaction with sodium 2-nitropropane in a lower alcohol solvent (e.g., isopropanol) converts the halide to an aldehyde :

This step parallels the conversion of bis-chloromethyl aromatic compounds to dialdehydes in patent EP0903338A2 .

Oxime Formation and Oxidation

The aldehyde intermediate reacts with hydroxylamine hydrochloride to yield the corresponding oxime:

Oxidation of the oxime with aqueous sodium hypochlorite () at generates hexanenitrile oxide :

In a representative procedure, oxidizing of oxime in isopropanol with yielded of nitrile oxide product (67% yield) .

Physicochemical Properties

While direct data on hexanenitrile oxide is scarce, extrapolation from analogous compounds provides insights:

| Property | Value (Extrapolated) | Source |

|---|---|---|

| Melting Point | Patent data | |

| IR Absorption () | Patent data | |

| Solubility | Moderate in polar aprotic solvents | — |

The compound’s stability is temperature-dependent, with decomposition risks above .

Reactivity and Chemical Applications

1,3-Dipolar Cycloaddition

Hexanenitrile oxide reacts with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. This reactivity underpins its utility in polymer crosslinking and pharmaceutical synthesis. For example, curing natural rubber via cycloaddition with polyisoprene double bonds enhances mechanical properties .

Polymer Modification

Nitrile oxides serve as crosslinkers in step-growth polymerization. Hexanenitrile oxide’s aliphatic chain may improve compatibility with non-polar polymers, enabling tailored material properties .

Industrial and Research Applications

Adhesives and Coatings

The patent literature highlights nitrile oxides as curing agents for latex-based adhesives, offering room-temperature vulcanization . Hexanenitrile oxide could replace aromatic variants in applications requiring flexibility.

Environmental Considerations

While hexanenitrile oxide itself has no reported environmental data, its precursor (hexanenitrile) exhibits an atmospheric lifetime of 4 days due to reaction with hydroxyl radicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume